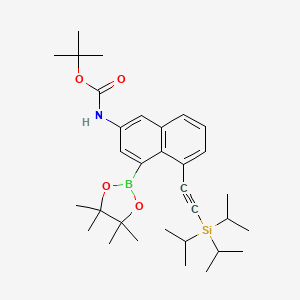

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate

Description

This compound features a naphthalene core substituted with three functional groups:

- tert-Butyl carbamate: A common protecting group for amines, enhancing solubility and stability during synthetic processes .

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate): A boron-containing moiety widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

- Triisopropylsilyl (TIPS) ethynyl: A bulky silyl-protected alkyne, offering steric protection and enabling further functionalization via Sonogashira coupling or desilylation .

The boronate ester allows for versatile cross-coupling, making this compound a valuable intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula |

C32H48BNO4Si |

|---|---|

Molecular Weight |

549.6 g/mol |

IUPAC Name |

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-yl]carbamate |

InChI |

InChI=1S/C32H48BNO4Si/c1-21(2)39(22(3)4,23(5)6)18-17-24-15-14-16-25-19-26(34-29(35)36-30(7,8)9)20-27(28(24)25)33-37-31(10,11)32(12,13)38-33/h14-16,19-23H,1-13H3,(H,34,35) |

InChI Key |

UASISWDKOMPSAG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)C#C[Si](C(C)C)(C(C)C)C(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate typically involves:

- Introduction of the tert-butyl carbamate protecting group on the naphthalene amine.

- Installation of the triisopropylsilyl-ethynyl substituent via Sonogashira-type coupling.

- Formation of the boronate ester moiety by borylation using bis(pinacolato)diboron or related reagents.

The key to successful synthesis is the careful control of reaction conditions such as temperature, atmosphere (inert gas), catalyst choice, and purification techniques to achieve high yield and purity.

Detailed Reaction Conditions and Yields

Based on available experimental data from palladium-catalyzed borylation reactions of related tert-butyl carbamate derivatives, the following conditions have been found effective:

| Step | Reagents & Catalysts | Solvent & Conditions | Time & Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Borylation of triflate precursor | bis(pinacolato)diboron, potassium acetate, PdCl2(dppf)·CH2Cl2, dppf ligand | 1,4-dioxane, argon atmosphere | 16 h at 80°C | 79–90 | Inert atmosphere essential; purification by silica gel chromatography |

| Sonogashira coupling (for TIPS-ethynyl installation) | Triisopropylsilylacetylene, Pd catalyst, CuI co-catalyst, base | Anhydrous solvent (e.g., THF or dioxane), inert atmosphere | 3–16 h at 80–100°C | 85–90 (typical for similar compounds) | Requires dry conditions; sensitive to moisture |

Note: The exact experimental procedure for the title compound is closely analogous to those reported for tert-butyl carbamate derivatives bearing boronate esters and alkynyl substituents.

Representative Experimental Procedure

A typical synthesis sequence is as follows:

Preparation of the triflate intermediate: The starting naphthalen-2-ylcarbamate is converted to the corresponding triflate by reaction with trifluoromethanesulfonic anhydride under basic conditions.

Palladium-catalyzed borylation: The triflate intermediate is reacted with bis(pinacolato)diboron in the presence of potassium acetate and PdCl2(dppf)·CH2Cl2 catalyst in 1,4-dioxane under argon at 80°C for 16 hours. After reaction completion, the mixture is cooled, diluted with ethyl acetate, washed with water and brine, dried over MgSO4, and concentrated. The crude product is purified by silica gel column chromatography using EtOAc/hexanes gradient to afford the boronate ester intermediate in 79–90% yield.

Sonogashira coupling: The boronate ester intermediate is then subjected to Sonogashira coupling with triisopropylsilylacetylene using Pd catalyst and CuI in anhydrous solvent at 80–100°C under inert atmosphere, yielding the final this compound.

Structural and Spectroscopic Characterization

The product is characterized by:

NMR Spectroscopy: Proton NMR shows characteristic signals for tert-butyl (singlet near 1.4 ppm), pinacol methyl groups (singlet near 1.2 ppm), aromatic protons (6.7–8.0 ppm), and ethynyl protons (if present). Carbon NMR confirms the boronate ester carbons and carbamate carbonyl.

Mass Spectrometry: Molecular ion peak consistent with molecular formula C30H43BNO4Si (including triisopropylsilyl group).

Purity: Confirmed by chromatographic techniques and melting point analysis.

Comparative Data Table of Key Preparation Parameters

| Parameter | Typical Value | Comments |

|---|---|---|

| Catalyst | PdCl2(dppf)·CH2Cl2 (0.05 eq) | Effective for borylation |

| Ligand | 1,1'-bis(diphenylphosphino)ferrocene (dppf) | Stabilizes Pd catalyst |

| Base | Potassium acetate (3–4 eq) | Facilitates borylation |

| Solvent | 1,4-Dioxane or THF | Anhydrous, degassed |

| Temperature | 80–100°C | Optimized for reaction rate and yield |

| Reaction time | 3–16 hours | Longer times improve conversion |

| Atmosphere | Argon or nitrogen | Prevents oxidation |

| Purification | Silica gel chromatography | EtOAc/hexanes gradient |

Perspectives from Varied Sources

Organoboron Chemistry: The dioxaborolane moiety is a versatile functional group enabling Suzuki-Miyaura cross-coupling and other transformations, making this compound a valuable synthetic intermediate.

Protective Groups: The tert-butyl carbamate group protects the amine functionality during harsh reaction conditions and can be removed under acidic conditions when desired.

Silyl-Ethynyl Functionality: The triisopropylsilyl group stabilizes the ethynyl moiety and improves solubility and handling, while allowing further functionalization after deprotection.

Reaction Optimization: Studies emphasize the importance of inert atmosphere, dry solvents, and precise temperature control to maximize yield and minimize side reactions.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronate ester group facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides or triflates. This reaction is pivotal for constructing biaryl systems or introducing functional groups.

Key Conditions and Examples

| Substrate Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 12 | 85 |

| 2-Iodopyridine | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 90 | 24 | 78 |

-

Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the C–C bond.

-

Scope : Compatible with electron-deficient and electron-rich aryl partners. Steric hindrance from the naphthalene core may reduce yields with bulky substrates.

Deprotection of the TIPS-Protected Alkyne

The TIPS group acts as a steric shield for the alkyne, which can be removed under mild conditions to generate terminal alkynes for further functionalization.

Deprotection Protocols

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| TBAF (1.0 M in THF) | THF | 0°C → RT | 2 | 92 |

| HF·Pyridine | DCM | RT | 4 | 88 |

-

Applications : Liberated terminal alkynes participate in:

Cleavage of the tert-Butyl Carbamate

The carbamate group undergoes acid-mediated hydrolysis to reveal a free amine, enabling subsequent amidation or alkylation.

Deprotection Conditions

| Acid | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| TFA | DCM | RT | 4 | 95 |

| HCl (4M in dioxane) | Dioxane | 50 | 6 | 90 |

-

Selectivity : The tert-butyl group is cleaved without affecting the boronate or TIPS-alkyne functionalities .

-

Downstream Reactions :

-

Amine acylation with activated esters.

-

Reductive amination with aldehydes/ketones.

-

Sequential Functionalization Strategies

The orthogonal reactivity of the three groups allows multi-step syntheses. A representative sequence includes:

-

Suzuki Coupling to install an aryl group at the boronate site.

-

TIPS Deprotection to expose the alkyne for CuAAC.

-

Carbamate Cleavage to generate an amine for bioconjugation.

Example Application

-

Synthesis of fluorescent probes by coupling with dansyl chloride post-carbamate cleavage.

Stability and Handling Considerations

-

Boronate Stability : Sensitive to protic solvents and strong acids/bases. Store under inert atmosphere .

-

TIPS-Alkyne Reactivity : Stable to Grignard reagents and mild bases but reacts with fluoride ions .

This compound’s modular design and predictable reactivity make it a versatile intermediate for constructing complex architectures in drug discovery, materials science, and bioconjugation. Its compatibility with modern catalytic methods underscores its value in synthetic workflows.

Scientific Research Applications

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

Biology: The compound can be used in the development of probes for biological imaging and diagnostics.

Industry: It can be utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can participate in boron-mediated reactions, while the triisopropylsilyl-ethynyl group can engage in interactions with various biomolecules. These interactions can modulate biological processes, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Reactivity in Cross-Coupling Reactions

- Target Compound: The TIPS-ethynyl group enables dual reactivity—boronate ester for Suzuki coupling and alkyne for Sonogashira coupling. This bifunctionality allows sequential modifications, e.g., constructing conjugated systems for optoelectronic materials .

- S13 () : Lacks alkyne functionality, restricting its use to single-step aryl couplings. Demonstrated in Pd(dppf)Cl₂•DCM-catalyzed reactions with KOAc as a base .

- Linear Boronate () : Alkyl boronate esters are less reactive in Suzuki couplings due to slower transmetalation, often requiring specialized catalysts or elevated temperatures .

Spectroscopic and Physical Properties

- NMR Data :

- Mass Spectrometry : All compounds show [M+H]⁺ peaks consistent with molecular weights, e.g., 615.7 for the target compound .

Stability and Handling

- Target Compound : The TIPS group provides steric protection against hydrolysis of the boronate ester, enhancing shelf-life compared to S13 .

- Linear Boronate () : Prone to hydrolysis; requires storage under nitrogen or argon .

- Cyclohexene Derivative (): Moderate stability in acidic conditions due to non-aromatic core but susceptible to ring-opening under strong bases .

Biological Activity

Tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a tert-butyl group attached to a carbamate moiety and incorporates a dioxaborolane ring. The presence of the triisopropylsilyl ethynyl group and naphthalene structure suggests possible interactions with biological targets.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in pathological processes. Similar compounds have shown activity against enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's .

- Antioxidant Properties : The dioxaborolane structure is known for its ability to scavenge free radicals. This antioxidant activity could protect cells from oxidative stress, a common pathway in various diseases .

- Cell Viability Enhancement : Research indicates that compounds with similar structures can enhance cell viability in the presence of neurotoxic agents like amyloid-beta peptides. This suggests that the compound may have neuroprotective effects .

In Vitro Studies

In Vivo Studies

In animal models, the compound's efficacy was assessed against scopolamine-induced cognitive deficits. While moderate protective effects were noted, no significant differences were observed compared to established treatments like galantamine. This suggests that while promising, further optimization of bioavailability is necessary for therapeutic applications .

Neuroprotection Against Amyloid-beta

A notable case study involved the assessment of similar carbamate derivatives in protecting astrocytes from amyloid-beta toxicity. The study demonstrated that these compounds could mitigate cell death and reduce inflammatory cytokines, indicating a potential therapeutic pathway for Alzheimer's disease .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction efficiency be maximized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the naphthalene core. Key steps include:

- Boronate Ester Formation : Reacting the naphthalene precursor with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert atmosphere (N₂ or Ar) to install the boronate group. Use of anhydrous solvents (e.g., THF) and controlled temperatures (0–25°C) minimizes side reactions .

- Silyl Ethynylation : Introducing the triisopropylsilyl (TIPS) ethynyl group via Sonogashira coupling. Catalytic Pd(PPh₃)₂Cl₂/CuI systems in THF or DMF are effective. Monitor reaction progress via TLC (hexane/EtOAc 8:2) to optimize time and yield .

- Carbamate Protection : tert-Butyl carbamate (Boc) installation using Boc₂O in dichloromethane (DCM) with a base (e.g., NaHCO₃). Ensure pH control (pH ~8–9) to prevent premature deprotection .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical due to the compound’s sensitivity. Low yields (e.g., 11% in some cases) may require iterative optimization of solvent polarity .

Q. How can the compound’s structure and purity be confirmed using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Boronate ester : A singlet for the four methyl groups (δ 1.0–1.3 ppm) .

- TIPS-ethynyl : Triisopropylsilyl protons (δ 0.9–1.1 ppm) and acetylene protons (if unshielded, δ 2.5–3.5 ppm) .

- Boc group : tert-Butyl protons (δ 1.4 ppm) and carbamate carbonyl (δ 155–160 ppm in ¹³C) .

- HRMS : Use ESI+ or APCI to confirm molecular weight (calculated for C₃₃H₄₈BNO₄Si: [M+H]⁺ = 578.35). Deviation >2 ppm suggests impurities .

Advanced Research Questions

Q. How can side reactions during TIPS-ethynyl group installation be mitigated?

- Methodological Answer :

- Catalyst Optimization : Use Pd(PPh₃)₂Cl₂ (2–5 mol%) with CuI (1–2 mol%) to suppress homocoupling of alkynes. Ensure rigorous exclusion of oxygen to prevent Glaser coupling .

- Solvent Selection : Anhydrous THF or DMF enhances solubility of the naphthalene intermediate. Pre-purge solvents with N₂ to remove dissolved O₂ .

- Byproduct Analysis : Monitor for desilylated products (e.g., free ethynyl groups via IR: ~3300 cm⁻¹ for ≡C-H stretch). If detected, increase TIPS-Cl stoichiometry or reduce reaction time .

Q. What strategies improve the compound’s stability during storage and handling?

- Methodological Answer :

- Moisture Sensitivity : The boronate ester and TIPS groups are hydrolytically labile. Store under inert gas (Ar) at –20°C in sealed, desiccated vials. Use molecular sieves (3Å) in storage containers .

- Light Sensitivity : Protect from UV exposure (amber glassware) to prevent naphthalene core degradation .

- Handling : Use Schlenk lines for air-sensitive manipulations. Pre-cool solvents to –78°C when working with Boc-protected intermediates to avoid deprotection .

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Reaction Setup : Combine the boronate ester (1.0 equiv) with aryl halides (1.2 equiv) in degassed toluene/EtOH (3:1). Use Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2.0 equiv) at 80–90°C .

- Challenges : Steric hindrance from the TIPS group may reduce coupling efficiency. Mitigate by:

- Microwave Assistance : Shorten reaction time (10–20 min) to minimize decomposition .

- Co-solvents : Add DMF (10% v/v) to enhance solubility of bulky substrates .

- Post-Reaction Analysis : Monitor deboronation byproducts (e.g., naphthol derivatives via LC-MS) and adjust base strength (e.g., switch to Cs₂CO₃) if needed .

Q. What analytical approaches resolve contradictions in reported synthetic protocols (e.g., low yields)?

- Methodological Answer :

- Yield Optimization : If yields are inconsistent (e.g., 11% vs. 45% in similar syntheses):

- Temperature Gradients : Test reactions at 25°C vs. 40°C for Boc installation. Higher temps may accelerate side reactions (e.g., tert-butyl group cleavage) .

- Alternative Protecting Groups : Compare Boc with Fmoc for carbamate stability during purification .

- Mechanistic Studies : Use ¹¹B NMR to track boronate ester integrity during synthesis. Broad peaks (δ 28–32 ppm) indicate decomposition; adjust reaction conditions accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.